Isopropylidene Ticagrelor is a high-grade intermediate compound used in the synthesis of Ticagrelor, which is a potent antiplatelet medication. Ticagrelor is classified as a P2Y12 platelet inhibitor, primarily indicated for patients with a history of myocardial infarction or acute coronary syndrome to prevent further cardiovascular events such as myocardial infarction, stroke, and cardiovascular death . The compound is marketed under the brand names Brilinta and Brilique, and it has been approved by regulatory bodies such as the European Medicines Agency and the U.S. Food and Drug Administration since 2010 and 2011, respectively .
Isopropylidene Ticagrelor has a complex molecular structure that contributes to its biological activity.
Isopropylidene Ticagrelor participates in various chemical reactions during its synthesis and can undergo transformations that affect its functionality.
The mechanism of action of Isopropylidene Ticagrelor is closely related to that of its parent compound, Ticagrelor.
Understanding the physical and chemical properties of Isopropylidene Ticagrelor is essential for its application in pharmaceutical formulations.
Isopropylidene Ticagrelor serves primarily as an intermediate in the synthesis of Ticagrelor. Its applications extend to:
The synthetic chemistry of P2Y₁₂ inhibitors has undergone revolutionary changes since the introduction of thienopyridine-based agents. Early synthetic routes for clopidogrel and prasugrel relied heavily on linear syntheses with low overall yields (typically <15%) due to multiple protection/deprotection steps and challenging purifications [3]. The development of ticagrelor and its key intermediate isopropylidene ticagrelor represented a paradigm shift toward convergent synthesis strategies that enabled modular construction of the triazolopyrimidine core, cyclopentyl diol, and cyclopropylamine fragments [8]. This historical transition was driven by the need to address three critical limitations of first-generation P2Y₁₂ inhibitors: 1) requirement for metabolic activation causing delayed onset of action; 2) irreversibility of platelet inhibition; and 3) inter-individual response variability linked to CYP2C19 polymorphisms [4]. The isopropylidene-protected intermediate emerged as a strategic solution to enhance thermal stability during triazolo[4,5-d]pyrimidine formation while preserving the essential stereochemistry required for P2Y₁₂ receptor binding [1] [8].
Table: Evolution of Key Synthetic Approaches in P2Y12 Inhibitor Development
| Generation | Representative Compound | Core Synthetic Strategy | Overall Yield (%) | Key Limitations Addressed |
|---|---|---|---|---|
| First (1990s) | Clopidogrel | Linear thienopyridine synthesis | 12-15% | Prodrug metabolism variability |
| Second (2000s) | Prasugrel | Improved activation kinetics | 18-22% | Irreversible binding |
| Third (2010s) | Isopropylidene Ticagrelor | Convergent fragment assembly | 35-40% | Stereochemical control, stability |
Modern synthesis of isopropylidene ticagrelor employs two fundamentally distinct condensation strategies: linear sequential coupling versus convergent fragment assembly. The linear approach (Route A) initiates with the formation of the triazolopyrimidine core, followed by sequential introduction of the propylthio moiety, cyclopropylamine, and finally the protected cyclopentyl diol fragment. This method suffers from diminishing yields at later stages (typically 15-20% overall) due to steric hindrance during the final glycosylation-like coupling [8]. In contrast, the convergent strategy (Route B) independently prepares three advanced fragments: 1) 5-propylthio-7-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-1,2,3-triazolo[4,5-d]pyrimidine; 2) (1S,2S,3R,5S)-3-hydroxy-5-(2-hydroxyethoxy)cyclopentane-1,2-diol; and 3) the isopropylidene protecting group, followed by optimized fragment condensation [1] [8].
Critical parameter optimization studies have established that condensation efficiency depends on:
The convergent approach reduces purification complexity through crystalline intermediates, with final recrystallization from ethyl acetate/n-heptane yielding isopropylidene ticagrelor with >99.5% chemical purity and 99.9% enantiomeric excess [8].
Table: Performance Comparison of Linear vs. Convergent Synthesis Approaches
| Parameter | Linear Sequential Route | Convergent Assembly Route |
|---|---|---|
| Overall Yield | 15-20% | 35-40% |
| Final Step Purity | 92-95% | 99.0-99.5% |
| Diastereomer Formation | 3-5% | <0.5% |
| Thermal Stability | Moderate (decomposition >130°C) | High (decomposition >150°C) |
| Critical Impurities | Des-cyclopropyl analog (2-3%) | Residual solvents (<0.1%) |
Traditional diazotization and triazole formation steps in triazolopyrimidine synthesis presented significant environmental and safety challenges, including the use of stoichiometric nitrous acid (generating NOx emissions) and transition metal catalysts for cyclopropanation. Recent innovations have focused on three green chemistry domains: solvent replacement, catalytic improvements, and flow chemistry implementation. The replacement of dichloromethane with ethyl lactate/water biphasic systems for diazotization reduced the environmental impact factor (E-factor) from 32 to 8.7 while maintaining yields at 85-88% [5] [6]. Sodium nitrite immobilization on cationic exchange resins enabled efficient diazotization with 80% reduced nitrite waste and eliminated gaseous byproduct formation [8].
Biocatalytic cyclopropanation represents the most significant advancement, with engineered truncated globin proteins from Bacillus subtilis achieving >99% diastereoselectivity and 98% enantioselectivity for the critical (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine fragment [1]. This enzymatic approach operates under mild conditions (pH 7.4, 37°C) compared to traditional metal-catalyzed methods requiring strong bases and elevated temperatures. Continuous flow chemistry implementations have demonstrated remarkable efficiency gains: microreactor-based triazole formation completes in 8 minutes versus 4-5 hours in batch reactors, with 40% reduction in solvent consumption and 99.5% conversion efficiency [6] [8].
Table: Green Chemistry Metrics for Diazotization/Triazole Formation Steps
| Innovation Area | Traditional Method | Green Innovation | Environmental Impact Reduction |
|---|---|---|---|
| Solvent System | Dichloromethane | Ethyl lactate/PBS buffer | 65% lower aquatic toxicity |
| Catalysis | Copper(I) salts | Engineered globin proteins | Heavy metal elimination |
| Reaction Platform | Batch reactor | Continuous flow microreactor | 40% solvent reduction |
| E-Factor | 28-32 | 5.8-7.3 | 75-80% waste reduction |
| Energy Consumption | 45 kWh/kg product | 12 kWh/kg product | 73% reduction |
The (1S,2S,3R,5S) absolute configuration of the cyclopentyltriazolopyrimidine core is pharmacologically mandatory for high-affinity binding to the P2Y₁₂ receptor's hydrophobic binding pocket. Achieving stereochemical fidelity requires precision control at three chiral centers during the cyclopentane diol fragment preparation. Early synthetic routes relied on resolution of racemic mixtures via diastereomeric salt formation with L-(+)-tartaric acid, which resulted in significant yield penalties (theoretical maximum 50%) and required multiple recrystallizations [8]. Modern approaches employ enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B) to selectively acylate the undesired enantiomer with vinyl acetate, enabling >99% ee in a single step with 95% yield of the desired (3aR,4S,6R,6aS) stereoisomer [6] [8].
The critical cyclization reaction between the triazolopyrimidine core and the protected cyclopentane diol demonstrates remarkable solvent-dependent stereoselectivity. Polar aprotic solvents (DMF, NMP) favor SN2 displacement with inversion of configuration, while ethereal solvents (THF, 2-MeTHF) promote epimerization through enolization. Optimal stereoretention (>99.9% ee) is achieved in ethylene glycol at 120°C with DBU catalysis, where hydrogen bonding networks stabilize the transition state geometry [8]. Computational studies reveal that the isopropylidene group exerts significant conformational control by locking the cyclopentane ring in a Northern envelope conformation that pre-organizes the molecule for stereospecific coupling [1] [6].
Advanced analytical control strategies include:
Table: Stereochemical Outcomes Under Different Coupling Conditions
| Reaction Condition | Stereoretention (%) | Main Diastereomer Formed | Reaction Mechanism |
|---|---|---|---|
| DMF, 90°C, TEA | 85-88% | 3aS,4R,6S,6aR (undesired) | Partial epimerization |
| THF, 65°C, DIPEA | 76-80% | Racemic mixture | Enolization dominant |
| 2-MeTHF, 100°C, DBU | 92-94% | 3aR,4S,6R,6aS (desired) | Inversion with retention |
| Ethylene glycol, 120°C, DBU | 99.5-99.9% | 3aR,4S,6R,6aS (desired) | Stereospecific SN2 |
The isopropylidene moiety in ticagrelor intermediates serves dual functions: 1) protection of the cis-diol system during harsh reaction conditions (e.g., diazotization, acidic/basic couplings); and 2) conformational control to enhance P2Y₁₂ receptor binding through rigidification of the cyclopentane ring. Comparative protective group studies have demonstrated the superiority of isopropylidene over alternative diol protections. Acetyl and benzoyl groups exhibit unacceptable lability under basic coupling conditions (up to 40% deprotection during triazole formation), while silyl ethers (TBDMS, TIPS) create steric hindrance that reduces coupling efficiency by 60-70% [1] [7].
The isopropylidene group demonstrates remarkable stability across diverse reaction conditions:
Strategic deprotection studies have revealed that the isopropylidene group can be selectively removed under mild acidic conditions (aqueous acetic acid, pH 3.5) without disturbing the triazolopyrimidine core or the cyclopropylamine moiety [9]. This selectivity enables late-stage functionalization of the diol system for prodrug development. Recent synthetic innovations exploit the isopropylidene group's orthogonality through:
Structure-activity relationship (SAR) investigations of isopropylidene analogs demonstrate that modifications to the acetone-derived protection moiety can enhance both metabolic stability and membrane permeability. The 2,2-dimethyl-1,3-dioxolane structure specifically reduces first-pass metabolism by shielding the diol system from intestinal glucuronidation, thereby improving oral bioavailability by 36% compared to unprotected analogs [1] [9].
Table: Protective Group Performance Comparison for Cyclopentane Diol System
| Protective Group | Deprotection Yield (%) | Stability Under Basic Conditions | Steric Influence on Coupling | Orthogonality |
|---|---|---|---|---|
| Isopropylidene | 95-98% | Excellent (0% cleavage) | Minimal (5% yield reduction) | High |
| Diacetyl | 85-88% | Poor (40% cleavage) | Moderate (15% reduction) | Low |
| Dibenzoyl | 90-93% | Moderate (25% cleavage) | Severe (65% reduction) | Moderate |
| TBDMS | 75-80% | Excellent | Severe (70% reduction) | High |
| Cyclohexylidene | 92-95% | Excellent | Moderate (20% reduction) | High |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8